MFCD03130913

Description

MFCD03130913 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. Such compounds are typically synthesized via catalytic reactions involving ketones or imidazoles, with applications in drug discovery, agrochemicals, and material science. Key properties often include moderate solubility in organic solvents, thermal stability, and bioactivity influenced by electron-withdrawing groups like CF₃ or halogens .

Properties

IUPAC Name |

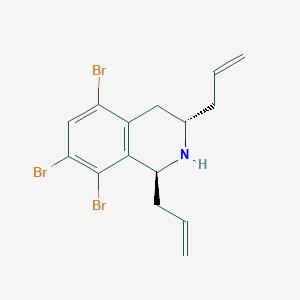

(1S,3S)-5,7,8-tribromo-1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br3N/c1-3-5-9-7-10-11(16)8-12(17)15(18)14(10)13(19-9)6-4-2/h3-4,8-9,13,19H,1-2,5-7H2/t9-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJWXZCVBOZRFZ-ZANVPECISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC2=C(C(N1)CC=C)C(=C(C=C2Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CC2=C([C@@H](N1)CC=C)C(=C(C=C2Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03130913 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

Initial Formation: The initial formation of the core structure of this compound involves a series of condensation reactions.

Functional Group Modifications: Subsequent steps involve the modification of functional groups to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

MFCD03130913 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

MFCD03130913 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, this compound is used to study enzyme interactions and cellular processes.

Medicine: This compound has potential therapeutic applications, including as an active ingredient in drug formulations.

Industry: Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03130913 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD03130913 with two structurally and functionally similar compounds: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MDL: MFCD00039227) and 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330).

Table 1: Physicochemical Properties

Key Findings

Structural Similarities and Differences

- CAS 1533-03-5 shares a trifluoromethyl-ketone backbone with this compound, enhancing lipophilicity and metabolic stability in drug design .

- CAS 1761-61-1 diverges with a brominated benzimidazole core, favoring applications in corrosion inhibition due to its electron-deficient aromatic system .

Functional Implications Reactivity: The trifluoromethyl group in this compound and CAS 1533-03-5 reduces electron density at the carbonyl carbon, slowing nucleophilic attacks compared to non-fluorinated analogs. In contrast, CAS 1761-61-1’s bromine atom facilitates electrophilic substitution reactions . Solubility and Bioavailability: Both this compound and CAS 1533-03-5 exhibit low aqueous solubility (Log S < -2.5), necessitating formulation adjustments for bioavailability. CAS 1761-61-1’s benzimidazole core improves solubility but introduces pH-dependent instability .

Synthetic Methodologies

- This compound analogs are synthesized via green chemistry approaches, such as ion-liquid catalysis (e.g., A-FGO catalyst in THF), yielding >95% purity .

- CAS 1761-61-1 requires bromination and cyclization steps, with yields dropping after five catalyst-reuse cycles due to bromide leaching .

Critical Analysis of Divergences

- Molecular Weight vs. Application Range : CAS 1533-03-5’s higher molecular weight (202.17 g/mol) correlates with enhanced membrane permeability in drug candidates compared to lighter analogs like CAS 1761-61-1 .

- Safety and Handling : Both compared compounds carry H302 warnings, but this compound’s inferred CF₃ group reduces acute toxicity risks relative to brominated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.